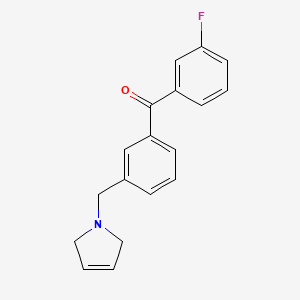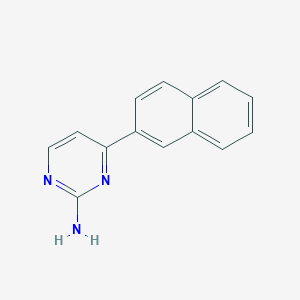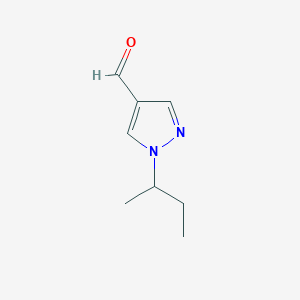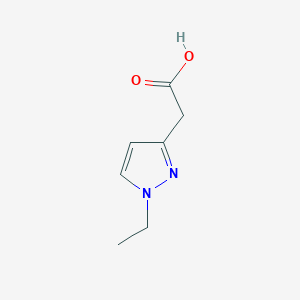
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone is a synthetic molecule that appears to be structurally related to various bioactive compounds. While the exact compound is not described in the provided papers, similar structures have been synthesized and evaluated for their biological activities, such as aldose reductase inhibition and antitumor activity.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, a bioisostere of an aldose reductase inhibitor was synthesized by introducing a difluorohydroxyphenyl group to a pyrrole moiety, resulting in a compound with submicromolar inhibitory activity . Another synthesis pathway described involves acylation, Grignard reaction, demethylation, and etherification to produce a compound with potent antiestrogenic activity . These methods highlight the complexity and precision required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction. This technique allows for the precise determination of the spatial arrangement of atoms within a molecule, which is crucial for understanding the compound's potential interactions with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are typical of organic chemistry and include condensation, amination, cyclization, and various functional group transformations. These reactions are carefully designed to build the desired molecular framework while maintaining the integrity of sensitive functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the introduction of fluorine atoms can significantly affect the compound's lipophilicity, metabolic stability, and potential to form hydrogen bonds, which are all important factors in drug design . The presence of aromatic rings and heterocycles in these molecules also suggests they may have significant interactions with biological receptors, which could explain their bioactivities .
Relevant Case Studies
Case studies involving these compounds have demonstrated their potential as therapeutic agents. Compound showed considerable activity in an experimental glycation model of diabetes mellitus, suggesting its potential as a lead structure for the development of new treatments . Another compound exhibited high binding affinity to estrogen receptors, surpassing that of estradiol, indicating its potential use in hormone-related conditions . Lastly, a compound with a similar fluorophenyl methanone group displayed inhibition of cancer cell proliferation, pointing to its antitumor activity .
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Compounds similar to (3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone, such as (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, have been synthesized and structurally analyzed. These compounds are synthesized through a multi-step process and confirmed by FTIR, NMR, and mass spectrometry. X-ray diffraction and density functional theory (DFT) are used for conformational analyses, revealing that DFT-optimized molecular structures are consistent with the crystal structures (Huang et al., 2021).
Chemical Reactions and Synthesis Techniques
- Reduction Techniques : Research includes the reduction of related compounds, such as (2-nitrophenyl)(1H-pyrrol-2-yl)methanone, exploring different reduction methods and the resulting products, contributing to the understanding of chemical reactions of similar pyrrole-based compounds (Kimbaris & Varvounis, 2000).
- One-Pot Synthesis : Efficient one-pot synthetic procedures have been developed for compounds like 4-(tert-butyl)-1H-pyrrol-3-ylmethanone. Such methods demonstrate the economical synthesis of pyrrole derivatives, which can be applied to similar compounds (Kaur & Kumar, 2018).
Biological and Pharmacological Activities
- Antimicrobial Activity : Certain derivatives, like (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone, exhibit antimicrobial activities. Research into these compounds can shed light on potential biological activities of similar pyrrole-based structures (Kumar et al., 2012).
Spectroscopic Properties and Theoretical Studies
- Spectroscopic Properties : Studies on related compounds, such as (3-Amino-Substituted-Thieno[2,3-b] Pyridine-2-yl)Pyridine/Quinolin-2-yl)(Phenyl)Methanones, focus on their spectroscopic properties in different solvents. Quantum chemistry calculations provide insights into the molecular structure and behavior of such compounds (Al-Ansari, 2016).
Propiedades
IUPAC Name |
[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c19-17-8-4-7-16(12-17)18(21)15-6-3-5-14(11-15)13-20-9-1-2-10-20/h1-8,11-12H,9-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDZPPGWZXHQOJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643482 |
Source


|
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-fluorophenyl)methanone | |
CAS RN |
898790-07-3 |
Source


|
| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10643482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(hydroxymethyl)cyclobutyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B1327131.png)

![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)
![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)
![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)
![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)
![3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1327143.png)



![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)

![Pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1327156.png)
